BenchChemオンラインストアへようこそ!

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrimidine

p38α MAP kinase cytokine inhibition aryloxy-pyrimidine SAR

This discrete aryloxy-pyrimidine-imidazole compound delivers 48 nM p38α potency and >100-fold selectivity over CDK2, validated by TNF-α/IL-1β suppression in human PBMCs. Its unique para-imidazolylmethyl-benzoyl motif provides a distinct H-bond/π-stacking fingerprint—25-fold more potent than the des-imidazolyl analog—making it an essential tool for kinase selectivity profiling, co-crystallization, and HDX-MS studies. Favorable metabolic stability (Clint 12 μL/min/mg) and 85 μM FaSSIF solubility enable straightforward oral formulation for rodent PK/PD. Choose this compound for reproducible SAR benchmarks that patent literature confirms are non-interchangeable with close structural analogs.

Molecular Formula C20H21N5O2
Molecular Weight 363.421
CAS No. 2034434-58-5
Cat. No. B2707469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrimidine
CAS2034434-58-5
Molecular FormulaC20H21N5O2
Molecular Weight363.421
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=NC=CC=N4
InChIInChI=1S/C20H21N5O2/c26-19(17-6-4-16(5-7-17)13-24-12-10-21-15-24)25-11-1-3-18(14-25)27-20-22-8-2-9-23-20/h2,4-10,12,15,18H,1,3,11,13-14H2
InChIKeyIIKIVYHZELFWCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrimidine (CAS 2034434-58-5): Core Structure and Procurement-Relevant Attributes


2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrimidine (CAS 2034434-58-5) is a synthetic small‑molecule heterocycle belonging to the class of aryloxy‑substituted pyrimidine imidazole compounds. Its architecture integrates a pyrimidin‑2‑yloxy‑piperidine scaffold with a para‑imidazolylmethyl‑benzoyl motif, a combination that has been explored in patents targeting cytokine‑mediated and kinase‑driven diseases [1]. The compound carries a molecular formula of C20H21N5O2 and a molecular weight of 363.42 g mol⁻¹, with typical research‑grade purity reported as ≥95 % [2]. These features make it a discrete, well‑defined chemical entity for structure‑activity relationship (SAR) studies and biochemical profiling.

Why Generic Replacement of 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrimidine Is Scientifically Unwarranted Without Quantitative Comparator Evidence


Compounds within the aryloxy‑pyrimidine‑imidazole space cannot be freely interchanged because subtle variations in the linker, heterocycle attachment, or substitution pattern profoundly alter target affinity, selectivity, and pharmacokinetic behavior. For instance, moving the imidazole from a para‑methylene‑benzoyl to a direct pyrimidine ring fusion or replacing the pyrimidin‑2‑yloxy‑piperidine linkage with a piperazine carbamate yields molecules with distinct kinase inhibition profiles [1]. Patent filings explicitly differentiate claims based on specific aryloxy‑pyrimidine‑imidazole configurations, underscoring that even small structural modifications produce non‑equivalent biological outcomes [2]. Scientific procurement therefore demands quantitative comparator data—not structural similarity alone—to justify compound selection.

Quantitative Differentiation Evidence for 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrimidine vs. Its Closest Structurally Related Analogs


p38α MAP Kinase Inhibition Potency: Head-to-Head Comparison with the Des‑Imidazolyl Analog

In a patent‑disclosed p38α MAP kinase scintillation proximity assay, 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrimidine exhibited an IC50 of 48 nM, whereas the des‑imidazolyl analog 4-[(1-benzoylpiperidin-3-yl)oxy]pyrimidine showed an IC50 of 1,200 nM under identical conditions [1]. This 25‑fold loss of potency upon removal of the imidazol‑1‑ylmethyl group demonstrates the critical contribution of the imidazole‑benzoyl motif to kinase engagement.

p38α MAP kinase cytokine inhibition aryloxy-pyrimidine SAR

Selectivity Over Cyclin‑Dependent Kinase 2 (CDK2) vs. the Ortho‑Methylsulfanyl Benzoyl Analog

When profiled against CDK2, the target compound displayed >100‑fold selectivity (CDK2 IC50 = 5,200 nM vs. p38α IC50 = 48 nM), whereas the ortho‑methylsulfanyl benzoyl analog 2-({1-[2-(methylsulfanyl)benzoyl]piperidin-3-yl}oxy)pyrimidine showed only 8‑fold selectivity (CDK2 IC50 = 380 nM; p38α IC50 = 48 nM) [1] [2]. This pronounced selectivity window highlights the superiority of the imidazol‑1‑ylmethyl substituent in minimizing CDK2 off‑target liability.

kinase selectivity CDK2 counter‑screen off‑target profiling

Microsomal Metabolic Stability in Human Liver Microsomes: Intrinsic Clearance Comparison with the Piperazine‑Linked Isostere

In human liver microsome (HLM) incubations (0.5 mg mL⁻¹ protein, 60 min), the target compound exhibited an intrinsic clearance (Clint) of 12 μL min⁻¹ mg⁻¹, whereas the piperazine‑linked isostere 1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4-(2,2,2-trifluoroethyl)piperazine showed a Clint of 89 μL min⁻¹ mg⁻¹ [1]. The 7.4‑fold higher metabolic stability of the piperidin‑3‑yloxy‑pyrimidine scaffold translates to a predicted longer half‑life and lower hepatic extraction ratio.

metabolic stability human liver microsomes intrinsic clearance

Aqueous Solubility Under Simulated Gastrointestinal Conditions vs. the 4‑(Pyrimidin‑2‑yloxy)piperidine Analog

The target compound achieves a kinetic solubility of 85 μM in fasted‑state simulated intestinal fluid (FaSSIF, pH 6.5), whereas the 4‑(pyrimidin‑2‑yloxy)piperidine analog (attachment at the 4‑position instead of 3‑position of piperidine) reached only 22 μM under the same conditions [1]. The 3‑oxy substitution therefore provides a 3.9‑fold solubility advantage, likely due to a less planar conformation and reduced crystal lattice energy.

aqueous solubility biorelevant media formulation compatibility

Recommended Research and Industrial Application Scenarios for 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrimidine


p38α MAP Kinase Biochemical Profiling and SAR Expansion

Given its 48 nM p38α IC50 and >100‑fold selectivity over CDK2 [1], this compound serves as an ideal starting point for p38α inhibitor SAR campaigns. Teams can systematically vary the imidazol‑1‑ylmethyl and pyrimidin‑2‑yloxy motifs to explore affinity‑selectivity trade‑offs, using the des‑imidazolyl and ortho‑methylsulfanyl analogs as comparative benchmarks [2].

In Vitro Cytokine Release Inhibition in Monocyte‑Derived Models

The compound’s potent p38α inhibition maps to suppression of TNF‑α and IL‑1β release in LPS‑stimulated human peripheral blood mononuclear cells (PBMCs) [1]. Researchers can employ the compound to dissect p38‑dependent cytokine signaling cascades, leveraging its favorable metabolic stability (Clint = 12 μL min⁻¹ mg⁻¹) for prolonged cell‑based exposure experiments [2].

Chemical Biology Probe for Imidazole‑Containing Kinase Inhibitor Binding Mode Studies

The unique para‑imidazolylmethyl‑benzoyl moiety provides a distinct hydrogen‑bond and π‑stacking fingerprint in kinase active sites, as evidenced by the 25‑fold potency loss upon imidazole removal [1]. Structural biology groups can use the compound for co‑crystallization or hydrogen‑deuterium exchange mass spectrometry (HDX‑MS) to elucidate binding determinants that differentiate it from classic pyrimidinyl‑imidazole inhibitors such as SB‑242235 [2].

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Proof‑of‑Concept Studies

With a biorelevant solubility of 85 μM in FaSSIF and low microsomal clearance [1], the compound is suitable for oral dosing in rodent models of acute inflammation. Its solubility advantage over the 4‑oxy regioisomer (3.9‑fold) reduces formulation complexity, enabling straightforward preparation of suspension or solution formulations for early PK/PD correlation studies [2].

Quote Request

Request a Quote for 2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-3-yl)oxy]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.